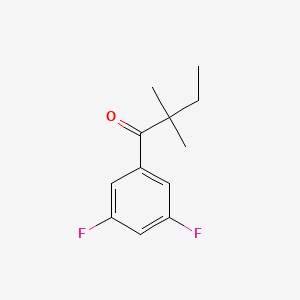
3',5'-Difluoro-2,2-dimethylbutyrophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3',5'-Difluoro-2,2-dimethylbutyrophenone (DFDMBP) is an organofluorine compound that has been studied for its potential applications in scientific research. It is a colorless, odorless liquid that is soluble in organic solvents and has a boiling point of 60°C. DFDMBP is used as a reagent in organic synthesis, as a catalyst in many reactions, and as a stabilizer in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Synthesis of Difluorinated Pseudopeptides : The use of 2,2-Difluoro-3-(2-hydroxy-1 R -phenylethylamino)-3 S -phenylpropionic acid, obtained through a Reformatsky-type reaction, in the Ugi reaction facilitated the preparation of various difluorinated pseudopeptides. These compounds were then deprotected to furnish difluorinated pseudopeptides, demonstrating the versatility of difluorinated compounds in synthetic chemistry (Gouge, Jubault, & Quirion, 2004).
Photophysical Properties of Luminescent Rhenium(I) Polypyridine Fluorous Complexes : The synthesis and characterization of luminescent rhenium(I) polypyridine fluorous complexes were explored, showcasing their potential as trifunctional biological probes. These complexes, particularly the isothiocyanate complex, have been utilized in labeling proteins such as bovine serum albumin and glutathione, highlighting the application of fluorinated compounds in bioconjugation and imaging (Louie, Fong, & Lo, 2011).
Temperature Dependence of Regioselectivity in Photocycloaddition Reactions : The study on the temperature-dependent regioselectivity in [2 + 2] photocycloaddition reactions of 1,3-dimethylthymine with benzophenone derivatives, including difluoro derivatives, provided insight into the influence of fluorination on chemical reactivity and selectivity. The findings contribute to a better understanding of the conformational properties of the intermediary triplet 1,4-diradicals, offering valuable information for designing temperature-sensitive photochemical reactions (Hei et al., 2005).
Fluorinated Polyimides and Their Properties : The synthesis of novel fluorinated polyimides from 2,6-bis(3'-trifluoromethyl-p-aminobiphenyl ether)pyridine and thiophene derivatives demonstrated the impact of fluorination on material properties. These polyimides exhibited high thermal stability, low water absorption rates, and low dielectric constants, underscoring the significance of fluorinated compounds in developing advanced materials with desirable thermal and electrical properties (Madhra et al., 2002).
Development of Poly(arylene ether sulfone) with Benzyl-type Quaternary Ammonium Pendants : The creation of a new difluoro aromatic ketone monomer led to the synthesis of poly(arylene ether sulfone)s with excellent hydroxide conductivity and alkaline stability. These materials' properties, such as anisotropic membrane swelling and high conductivity, are attributable to the strategic incorporation of fluorinated compounds, showcasing their utility in enhancing the performance of polymeric materials for applications in fuel cells and other technologies (Shi et al., 2017).
Propiedades
IUPAC Name |
1-(3,5-difluorophenyl)-2,2-dimethylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O/c1-4-12(2,3)11(15)8-5-9(13)7-10(14)6-8/h5-7H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWYIAVTKPUZJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC(=CC(=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642461 |
Source


|
| Record name | 1-(3,5-Difluorophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Difluoro-2,2-dimethylbutyrophenone | |
CAS RN |
898766-06-8 |
Source


|
| Record name | 1-(3,5-Difluorophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

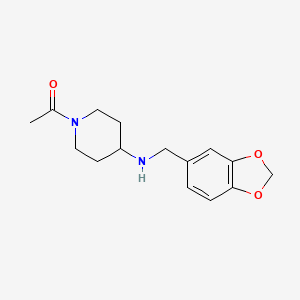
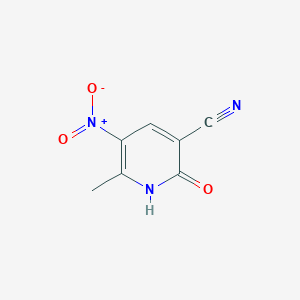
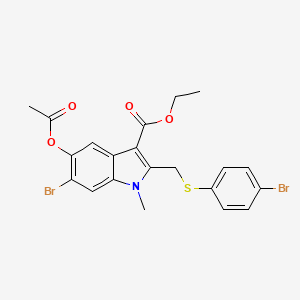
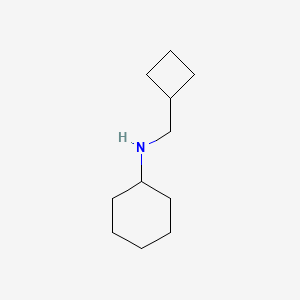
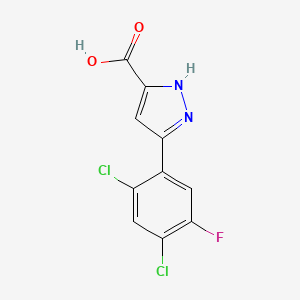
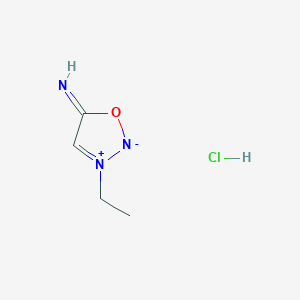
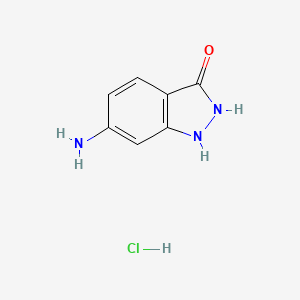
![N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride](/img/structure/B1324630.png)
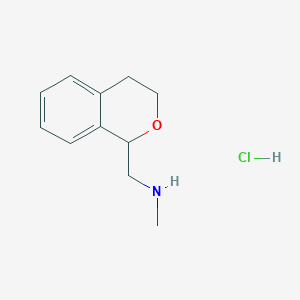

![ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B1324641.png)
![1-[(4-Fluorophenoxy)methyl]cyclopropylamine, chloride](/img/structure/B1324647.png)
![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1324649.png)
